Cas no 1340059-01-9 (1H-Pyrazole-4-carboxylic acid, 1-(4-methylcyclohexyl)-)
1H-Pyrazole-4-carboxylic acid, 1-(4-methylcyclohexyl)- Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-methylcyclohexyl)-1H-pyrazole-4-carboxylic acid
- 1-(4-methylcyclohexyl)-1H-pyrazole-4-carboxylicacid
- 1H-Pyrazole-4-carboxylic acid, 1-(4-methylcyclohexyl)-
-
- Inchi: 1S/C11H16N2O2/c1-8-2-4-10(5-3-8)13-7-9(6-12-13)11(14)15/h6-8,10H,2-5H2,1H3,(H,14,15)
- InChI Key: JGOPHAVZEQSTHV-UHFFFAOYSA-N
- SMILES: OC(C1C=NN(C=1)C1CCC(C)CC1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 237
- XLogP3: 1.7
- Topological Polar Surface Area: 55.1
1H-Pyrazole-4-carboxylic acid, 1-(4-methylcyclohexyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-359432-0.05g |
1-(4-methylcyclohexyl)-1H-pyrazole-4-carboxylic acid |
1340059-01-9 | 95.0% | 0.05g |
$528.0 | 2025-03-18 | |
| Enamine | EN300-359432-0.1g |
1-(4-methylcyclohexyl)-1H-pyrazole-4-carboxylic acid |
1340059-01-9 | 95.0% | 0.1g |
$553.0 | 2025-03-18 | |
| Enamine | EN300-359432-0.25g |
1-(4-methylcyclohexyl)-1H-pyrazole-4-carboxylic acid |
1340059-01-9 | 95.0% | 0.25g |
$579.0 | 2025-03-18 | |
| Enamine | EN300-359432-0.5g |
1-(4-methylcyclohexyl)-1H-pyrazole-4-carboxylic acid |
1340059-01-9 | 95.0% | 0.5g |
$603.0 | 2025-03-18 | |
| Enamine | EN300-359432-1.0g |
1-(4-methylcyclohexyl)-1H-pyrazole-4-carboxylic acid |
1340059-01-9 | 95.0% | 1.0g |
$628.0 | 2025-03-18 | |
| Enamine | EN300-359432-2.5g |
1-(4-methylcyclohexyl)-1H-pyrazole-4-carboxylic acid |
1340059-01-9 | 95.0% | 2.5g |
$1230.0 | 2025-03-18 | |
| Enamine | EN300-359432-5.0g |
1-(4-methylcyclohexyl)-1H-pyrazole-4-carboxylic acid |
1340059-01-9 | 95.0% | 5.0g |
$1821.0 | 2025-03-18 | |
| Enamine | EN300-359432-10.0g |
1-(4-methylcyclohexyl)-1H-pyrazole-4-carboxylic acid |
1340059-01-9 | 95.0% | 10.0g |
$2701.0 | 2025-03-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01062722-1g |
1-(4-Methylcyclohexyl)-1h-pyrazole-4-carboxylic acid |
1340059-01-9 | 95% | 1g |
¥6755.0 | 2023-04-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1360934-50mg |
1-(4-Methylcyclohexyl)-1h-pyrazole-4-carboxylic acid |
1340059-01-9 | 95% | 50mg |
¥28727.00 | 2024-08-09 |
1H-Pyrazole-4-carboxylic acid, 1-(4-methylcyclohexyl)- Related Literature
-
Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 1H-Pyrazole-4-carboxylic acid, 1-(4-methylcyclohexyl)-
Introduction to 1H-Pyrazole-4-carboxylic acid, 1-(4-methylcyclohexyl)- (CAS No: 1340059-01-9)
1H-Pyrazole-4-carboxylic acid, 1-(4-methylcyclohexyl)-, identified by its CAS number 1340059-01-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the pyrazole class of heterocyclic aromatic molecules, which are known for their diverse biological activities and utility in drug development. The structural features of this compound, particularly the presence of a carboxylic acid group at the 4-position of the pyrazole ring and a bulky 4-methylcyclohexyl substituent at the 1-position, contribute to its unique chemical properties and potential applications.
The synthesis and characterization of 1H-Pyrazole-4-carboxylic acid, 1-(4-methylcyclohexyl)- have been subjects of extensive research due to its promising pharmacological profile. The carboxylic acid functionality not only enhances the solubility and reactivity of the molecule but also allows for further derivatization, enabling the creation of more complex derivatives with tailored biological activities. The 4-methylcyclohexyl group, on the other hand, introduces steric hindrance and lipophilicity, which can influence the compound's metabolic stability and bioavailability.
In recent years, there has been a growing interest in pyrazole derivatives as scaffolds for the development of novel therapeutic agents. Pyrazoles exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The structural flexibility of pyrazole compounds allows for modifications that can fine-tune their pharmacokinetic and pharmacodynamic profiles, making them attractive candidates for drug discovery.
One of the most compelling aspects of 1H-Pyrazole-4-carboxylic acid, 1-(4-methylcyclohexyl)- is its potential as a lead compound for further optimization. Researchers have leveraged its unique structure to develop analogs with enhanced efficacy and reduced side effects. For instance, studies have shown that derivatives of this compound can exhibit potent inhibitory activity against various enzymes and receptors involved in disease pathways. This has opened up new avenues for therapeutic intervention in conditions such as cancer, neurodegenerative disorders, and chronic inflammatory diseases.
The role of computational chemistry and high-throughput screening in the discovery of novel drug candidates cannot be overstated. These methodologies have enabled researchers to rapidly evaluate the biological activity of large libraries of compounds, including derivatives of 1H-Pyrazole-4-carboxylic acid, 1-(4-methylcyclohexyl)-. By integrating experimental data with computational predictions, scientists can identify promising candidates for further investigation more efficiently than ever before.
Furthermore, advances in synthetic chemistry have made it possible to access complex pyrazole derivatives with high precision and yield. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis have been particularly valuable in constructing intricate molecular frameworks while maintaining high enantioselectivity. These advancements have significantly accelerated the pace of drug discovery efforts.
The pharmacological evaluation of 1H-Pyrazole-4-carboxylic acid, 1-(4-methylcyclohexyl)- has revealed several intriguing properties. In preclinical studies, this compound has demonstrated significant activity against target molecules relevant to various diseases. For example, it has shown promise in inhibiting kinases that are overexpressed in cancer cells, thereby disrupting critical signaling pathways involved in tumor growth and progression. Additionally, its ability to modulate inflammatory responses has been explored in models of chronic inflammation.
The development of novel drug candidates often involves a multidisciplinary approach, integrating expertise from organic chemistry, medicinal chemistry, pharmacology, and bioinformatics. The study of 1H-Pyrazole-4-carboxylic acid, 1-(4-methylcyclohexyl)- exemplifies this collaborative effort. By combining experimental synthesis with computational modeling and biological testing, researchers can gain comprehensive insights into the structure-activity relationships (SAR) governing the compound's behavior.
One particularly noteworthy aspect of this compound is its potential for oral bioavailability. The presence of the bulky 4-methylcyclohexyl group can enhance membrane permeability while minimizing metabolic degradation by first-pass enzymes in the liver. This characteristic is crucial for developing drugs that can be administered orally without significant loss of activity during absorption and distribution.
Recent research has also highlighted the importance of understanding the metabolic fate of drug candidates like 1H-Pyrazole-4-carboxylic acid, 1-(4-methylcyclohexyl)-. By elucidating how these compounds are processed by metabolic enzymes such as cytochrome P450 (CYP450), researchers can predict potential interactions with other drugs and identify pathways for optimization to improve safety and efficacy.
The future directions for research on 1H-Pyrazole-4-carboxylic acid, 1-(4-methylcyclohexyl)- are promising and multifaceted. Continued exploration into its derivatives is likely to yield new compounds with improved pharmacological profiles suitable for clinical development. Additionally, investigating its mechanism of action at a molecular level will provide valuable insights into how it interacts with biological targets and could inform the design of next-generation therapeutics.
In conclusion,1H-Pyrazole-4-carboxylic acid, with CAS number 1340059-01-9, represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its synthesis, pharmacological evaluation,and potential applications underscore its importance as a lead compound for drug discovery efforts aimed at treating various diseases.
1340059-01-9 (1H-Pyrazole-4-carboxylic acid, 1-(4-methylcyclohexyl)-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)